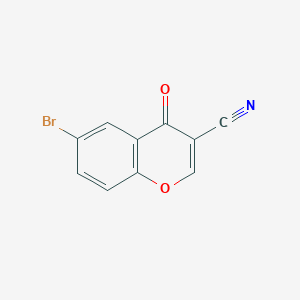

6-Bromo-3-cyanochromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVVCEKLWMZFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351548 | |

| Record name | 6-Bromo-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52817-13-7 | |

| Record name | 6-Bromo-4-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52817-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromochromone-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-3-cyanochromone

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] These molecules exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Within this important class, 6-Bromo-3-cyanochromone (CAS No: 52817-13-7) emerges as a particularly valuable synthetic intermediate.[4][5][6][7] Its unique arrangement of a bromine atom and a cyano group on the chromone core provides reactive handles for further chemical modification, making it a versatile building block for the development of novel pharmaceuticals, fluorescent probes, and advanced materials.[4]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into a field-proven synthetic strategy, explaining the causal logic behind procedural choices, and detail a full suite of characterization techniques that together form a self-validating system to ensure the structural integrity and purity of the final compound.

Part I: Synthesis of this compound

Strategic Rationale

The synthesis of substituted chromones can be approached through various pathways, including the Baker-Venkataraman rearrangement or the cyclization of 2'-hydroxychalcones.[1][8][9] However, for the specific preparation of 3-substituted chromones, particularly those with a carbon substituent like a cyano group, a two-step approach commencing with the Vilsmeier-Haack reaction is exceptionally robust and direct.[1][10]

This strategy is predicated on the following advantages:

-

High Regioselectivity: The Vilsmeier-Haack reaction on a substituted 2'-hydroxyacetophenone reliably installs a formyl group at the C-3 position of the newly formed chromone ring.[10][11]

-

Accessible Precursor: The reaction creates 6-Bromo-3-formylchromone, a stable and well-characterized intermediate that is the direct precursor to the target molecule.

-

Reliable Conversion: The aldehyde functionality of the intermediate is readily converted to a nitrile group through established, high-yielding chemical transformations.

This pathway offers superior control and predictability compared to single-step methods that might require more complex starting materials or yield a mixture of products.

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Step 1: Vilsmeier-Haack Formylation of 5'-Bromo-2'-hydroxyacetophenone

Mechanistic Overview: The Vilsmeier-Haack reaction utilizes a chloromethyleniminium salt, known as the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12] This potent electrophile formylates the activated aromatic ring of the 2'-hydroxyacetophenone precursor. The reaction proceeds through a double formylation followed by an intramolecular cyclization and concomitant dehydration to yield the stable 3-formylchromone ring system.[10]

Detailed Experimental Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70 °C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7. A solid precipitate of 6-Bromo-3-formylchromone will form.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual salts. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Bromo-3-formylchromone.

Self-Validation: The intermediate product should be a solid with a melting point of approximately 190-193 °C, consistent with literature values.

Step 2: Conversion of 6-Bromo-3-formylchromone to this compound

Mechanistic Overview: The transformation of the aldehyde group to a nitrile is a classic two-stage process executed in a single pot. First, the aldehyde reacts with hydroxylamine hydrochloride in the presence of a mild base to form the corresponding aldoxime. Second, the aldoxime intermediate is subjected to dehydration, typically with a reagent like acetic anhydride, which eliminates a molecule of water to furnish the final nitrile.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 6-Bromo-3-formylchromone (1 equivalent) in ethanol.

-

Oxime Formation: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the suspension. Reflux the mixture for 2-3 hours, during which the suspension should become a clear solution as the aldoxime forms.

-

Dehydration: Cool the mixture slightly and add acetic anhydride (3 equivalents). Reflux the reaction for an additional 1-2 hours. Monitor the completion of the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The product, this compound, will precipitate out of the solution.

-

Isolation & Purification: Collect the solid by vacuum filtration and wash it extensively with water. Recrystallize the crude product from a suitable solvent like glacial acetic acid or ethanol to obtain pure white crystals of this compound.[4]

Self-Validation: The final product's identity is confirmed by its physical and spectroscopic properties, most notably a melting point in the range of 219-228 °C.[4]

Part II: Characterization of this compound

Comprehensive characterization is essential to verify the chemical structure, confirm the identity, and establish the purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous profile.

Characterization Workflow Diagram

Caption: Comprehensive characterization workflow for validation.

Physical and Chemical Properties

The fundamental properties of the synthesized compound should align with established data.

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-4-oxochromene-3-carbonitrile | [5] |

| CAS Number | 52817-13-7 | [4][5][6] |

| Molecular Formula | C₁₀H₄BrNO₂ | [4][5][6] |

| Molecular Weight | 250.05 g/mol | [4][5][6] |

| Appearance | White crystals | [4] |

| Melting Point | 219-228 °C | [4] |

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in DMSO-d₆.

¹H NMR: The proton NMR spectrum provides information on the hydrogen environment. The spectrum for the unsubstituted chromone-3-carbonitrile serves as an excellent reference.[13]

-

H-2 Proton: The proton at the C-2 position is highly deshielded and appears as a sharp singlet, typically downfield around δ 9.3 ppm.

-

Aromatic Protons: The bromine atom at C-6 significantly influences the splitting pattern of the aromatic protons. H-5 will appear as a doublet, H-7 as a doublet of doublets, and H-8 as a doublet.

| Predicted ¹H NMR Data | |||

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.3 | Singlet (s) | N/A |

| H-5 | ~8.2 | Doublet (d) | ~2.5 (meta coupling) |

| H-7 | ~7.9 | Doublet of Doublets (dd) | ~9.0 (ortho), ~2.5 (meta) |

| H-8 | ~7.8 | Doublet (d) | ~9.0 (ortho) |

¹³C NMR: The carbon NMR spectrum confirms the carbon backbone of the molecule.

-

Key Signals: Diagnostic peaks include the carbonyl carbon (C-4), the nitrile carbon (CN), the carbons of the pyrone ring (C-2, C-3), and the carbon directly bonded to bromine (C-6).

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted δ (ppm) |

| C=O (C-4) | ~173 |

| C-2 | ~166 |

| C-8a | ~155 |

| Aromatic C-H | 120 - 138 |

| C-Br (C-6) | ~118 |

| C≡N | ~114 |

| C-3 | ~102 |

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by two highly diagnostic absorption bands.

-

Nitrile Stretch (C≡N): A sharp, strong absorption band is expected around 2230-2240 cm⁻¹ .[13] Its presence is a definitive confirmation of the cyano group.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band corresponding to the γ-pyrone carbonyl group is expected around 1650-1660 cm⁻¹ .[13]

| Expected IR Absorptions | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~2239 | C≡N Nitrile Stretch |

| ~1658 | C=O Carbonyl Stretch (γ-Pyrone) |

| ~1600, ~1470 | C=C Aromatic Ring Stretch |

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak: The most critical feature is the isotopic signature of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity.[14]

-

Expected m/z: The monoisotopic mass is 248.9425 Da.[5] Therefore, peaks are expected at approximately m/z = 249 (for C₁₀H₄⁷⁹BrNO₂) and m/z = 251 (for C₁₀H₄⁸¹BrNO₂). The presence of this 1:1 doublet is conclusive evidence for a single bromine atom in the molecule.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. A high-purity sample (≥99%) should exhibit a single major peak when analyzed using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) with UV detection.[4]

Safety and Handling

This compound is classified as an acute toxin (if swallowed, in contact with skin, or inhaled) and a skin and eye irritant.[5] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to the target nitrile. This guide provides the strategic rationale and detailed protocols necessary for this synthesis. The subsequent characterization workflow, employing a suite of spectroscopic and physical analyses, establishes a self-validating system. This ensures that researchers and drug development professionals can produce and verify this valuable chemical intermediate with a high degree of confidence in its identity, structure, and purity, paving the way for its application in further scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 52817-13-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. ijpcbs.com [ijpcbs.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 6-Bromo-3-cyanochromone

Abstract: 6-Bromo-3-cyanochromone is a halogenated heterocyclic compound built upon the privileged chromone scaffold. Its unique electronic and structural features, imparted by the electron-withdrawing bromine and cyano groups, make it a valuable intermediate in medicinal chemistry, materials science, and for the development of advanced chemical probes. This guide provides an in-depth analysis of its core physicochemical properties, outlines robust protocols for its synthesis and characterization, and discusses the implications of its properties for research and development applications. All methodologies are presented with a focus on scientific rationale and experimental integrity, providing researchers with a reliable framework for handling and utilizing this versatile compound.

Introduction to the Chromone Scaffold and the Role of Key Substituents

The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic importance.[1] Its rigid, planar structure and specific arrangement of hydrogen bond acceptors (the pyrone and carbonyl oxygens) allow it to serve as an effective scaffold for interacting with a wide range of biological targets, leading to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

The subject of this guide, this compound (CAS: 52817-13-7), is functionalized at two key positions:

-

6-Bromo Group: The bromine atom at the 6-position is a heavy halogen that significantly influences the molecule's properties. As an electron-withdrawing group (via induction), it modulates the electron density of the entire ring system. Its presence also increases the molecular weight and significantly enhances lipophilicity, a critical parameter for membrane permeability in drug candidates. Furthermore, the bromine atom can participate in halogen bonding, a specific non-covalent interaction that can influence crystal packing and ligand-receptor binding.[3]

-

3-Cyano Group: The nitrile (cyano) group at the 3-position is a potent electron-withdrawing group and a linear hydrogen bond acceptor. It polarizes the adjacent C2-C3 double bond, rendering the C2 position highly electrophilic and susceptible to nucleophilic attack—a key feature for its use as a synthetic intermediate.[4] The nitrile moiety is also a common feature in approved pharmaceuticals and contributes to the molecule's overall polarity and metabolic profile.

The combination of these substituents on the chromone core results in a molecule with a unique profile of reactivity, solubility, and potential for molecular interactions, making a thorough understanding of its physicochemical properties essential for its effective application.

Synthesis and Molecular Elucidation

The logical and most efficient synthesis of this compound is a two-step process starting from the commercially available 5'-Bromo-2'-hydroxyacetophenone. This process involves the formation of the chromone ring via a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the target nitrile.

Synthetic Workflow

The overall synthetic pathway is depicted below. The initial Vilsmeier-Haack reaction forms the core heterocyclic structure and installs a formyl group at the 3-position. This intermediate is then converted to the final product via an oxime, which is subsequently dehydrated.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 6-Bromo-3-formylchromone (Intermediate)

-

Rationale: The Vilsmeier-Haack reaction is the method of choice for preparing 3-formylchromones from o-hydroxyacetophenones.[5][6] The Vilsmeier reagent, a chloromethyleniminium salt formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent. The reaction proceeds via electrophilic substitution and subsequent intramolecular cyclization with dehydration to yield the stable chromone ring.

-

Procedure:

-

In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an excess of dimethylformamide (DMF, ~5 molar equivalents) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, ~3 molar equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 molar equivalent) in a minimal amount of DMF.

-

Add the acetophenone solution dropwise to the Vilsmeier reagent.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

The solid precipitate is the crude 6-Bromo-3-formylchromone.[7] Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified intermediate.

-

Protocol 2.2.2: Synthesis of this compound (Final Product)

-

Rationale: The conversion of an aromatic aldehyde to a nitrile is a standard transformation. A reliable method involves the formation of an aldoxime using hydroxylamine hydrochloride, followed by dehydration.[8][9] Acetic anhydride is a common and effective dehydrating agent for this purpose.

-

Procedure:

-

Dissolve 6-Bromo-3-formylchromone (1 molar equivalent) in a suitable solvent such as ethanol or pyridine in a round-bottom flask.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 molar equivalents) and a base (e.g., sodium acetate, ~1.5 molar equivalents, if using a non-basic solvent) to the solution.

-

Reflux the mixture for 1-2 hours until TLC analysis indicates the complete consumption of the starting aldehyde and formation of the intermediate oxime.

-

Cool the reaction mixture. If desired, the oxime intermediate can be isolated at this stage, but it is typically carried forward directly.

-

Add acetic anhydride (~3-4 molar equivalents) to the reaction mixture and reflux for an additional 2-4 hours. The acetic anhydride dehydrates the oxime to the nitrile.

-

After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride and precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., acetonitrile or ethanol) to obtain pure this compound as white crystals.[10]

-

Core Physicochemical Properties

The utility of a compound in any application is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, membrane permeability, formulation possibilities, and stability.

Summary of Properties

The known and computationally predicted properties of this compound are summarized below.

| Property | Value / Description | Source |

| CAS Number | 52817-13-7 | PubChem[11] |

| Molecular Formula | C₁₀H₄BrNO₂ | PubChem[11] |

| Molecular Weight | 250.05 g/mol | PubChem[11] |

| Appearance | White crystals | Chem-Impex[10] |

| Melting Point (M.P.) | 219-228 °C | Chem-Impex[10] |

| Lipophilicity (XLogP3) | 2.7 (Calculated) | PubChem[11] |

| Topological Polar Surface Area (TPSA) | 50.1 Ų (Calculated) | PubChem[11] |

| pKa (basic) | Weakly basic (Predicted) | N/A |

| Storage | Store at 4°C, desiccated | USBio[12] |

Solubility Profile

Quantitative solubility data is often not publicly available and must be determined experimentally. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound is expected to be poorly soluble in water but soluble in polar aprotic organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly Soluble | The large, hydrophobic aromatic core and bromine atom outweigh the polarity of the cyano and carbonyl groups. |

| Hexane | Insoluble | Non-polar solvent unable to solvate the polar functional groups. |

| Ethanol | Sparingly Soluble | Can act as both H-bond donor and acceptor, but may be insufficient to fully solvate the molecule. |

| Acetone | Soluble | Polar aprotic solvent, interacts well with the polar C=O and C≡N groups. |

| Acetonitrile | Soluble | Polar aprotic solvent, favorable interactions. |

| Dichloromethane (DCM) | Soluble | Intermediate polarity, effective at dissolving many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of research compounds. |

Protocol 3.2.1: Experimental Determination of Solubility (Shake-Flask Method)

-

Rationale: The shake-flask method is the gold-standard technique for determining thermodynamic solubility.[13] It involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., 5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

-

Agitate the vial in a temperature-controlled shaker bath (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach thermodynamic equilibrium.

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 1 hour to let the undissolved solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) to remove any microscopic particulates.

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve prepared with known concentrations of the compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Lipophilicity (LogP)

-

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic properties (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. While computational methods provide estimates (e.g., XLogP3 = 2.7), experimental determination is more reliable.[11] Reverse-Phase HPLC offers a rapid and resource-efficient method for estimating LogP by correlating a compound's retention time with those of known standards.[14][15]

-

Procedure (LogP Estimation by RP-HPLC):

-

Prepare a set of 5-6 calibration standards with known LogP values that bracket the expected LogP of the test compound (e.g., uracil, phenol, naphthalene).

-

Establish an isocratic HPLC method using a C18 column and a mobile phase of methanol/water or acetonitrile/water. The mobile phase composition should be adjusted to achieve retention times between 2 and 20 minutes for all compounds.

-

Inject each standard and the test compound (this compound) individually, recording the retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Calculate log k' for each compound.

-

Create a calibration curve by plotting the known LogP values of the standards (Y-axis) against their corresponding log k' values (X-axis).

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) will correlate retention to lipophilicity.

-

Using the log k' value of this compound, interpolate its LogP value from the calibration curve.

-

Spectroscopic & Spectrometric Signature

Confirmation of the molecular structure and purity of this compound relies on a combination of spectroscopic and spectrometric techniques.

Analytical Confirmation Workflow

A standard workflow for the complete characterization of a newly synthesized batch of the compound is shown below.

Predicted Spectroscopic Data

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be simple and highly characteristic.

-

δ ~8.9-9.1 ppm (s, 1H): This sharp singlet corresponds to the proton at the C2 position (H-2). Its significant downfield shift is due to the anisotropic effects of the adjacent carbonyl group and the electron-withdrawing nature of the cyano group.

-

δ ~8.2-8.3 ppm (d, 1H): A doublet for the H-5 proton, which is deshielded by the carbonyl group. It will show a small ortho coupling to H-7.

-

δ ~8.0-8.1 ppm (dd, 1H): A doublet of doublets for the H-7 proton, showing ortho coupling to H-5 and meta coupling to H-8.

-

δ ~7.8-7.9 ppm (d, 1H): A doublet for the H-8 proton, showing meta coupling to H-7.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~175 ppm: Carbonyl carbon (C-4).

-

δ ~155-160 ppm: Aromatic carbons attached to oxygen (C-8a, C-2).

-

δ ~115-140 ppm: Aromatic carbons (C-5, C-6, C-7, C-8, C-4a). The C-6 attached to bromine will be in this region.

-

δ ~115 ppm: Cyano carbon (-C≡N).

-

δ ~100 ppm: C-3 carbon, attached to the cyano group.

-

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| ~2230-2210 | C≡N stretch | Sharp, medium intensity |

| ~1660-1640 | C=O stretch (ketone) | Strong, sharp |

| ~1610-1580 | C=C stretch (aromatic/pyrone) | Medium to strong |

| ~1250-1200 | C-O-C stretch (ether) | Strong |

| ~850-800 | C-H bend (out-of-plane) | Characteristic of substitution pattern |

4.2.3 Mass Spectrometry (MS)

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Expected Result: HRMS provides an exact mass measurement, confirming the elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet (M, M+2) of nearly equal intensity.

-

[M+H]⁺ for C₁₀H₅⁷⁹BrNO₂⁺: Calculated m/z = 249.9502

-

[M+H]⁺ for C₁₀H₅⁸¹BrNO₂⁺: Calculated m/z = 251.9481

-

Reactivity, Stability, and Handling

-

Chemical Stability: this compound is a stable crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light to prevent potential degradation.[12]

-

Reactivity: The molecule possesses several reactive sites. The C2 position is highly electrophilic due to conjugation with both the carbonyl and cyano groups, making it a prime target for nucleophilic addition reactions, which can lead to ring-opening.[4] The cyano group can also undergo hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions.

-

Handling and Safety: The compound is classified as an acute toxicant and an irritant.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Applications in Research and Development

The unique physicochemical properties of this compound make it a versatile building block for various advanced applications.[10]

-

Pharmaceutical Development: As a "privileged scaffold," the chromone core is a starting point for synthesizing novel therapeutic agents. The compound serves as a key intermediate for molecules targeting neurological disorders, where precise modulation of lipophilicity and polarity is crucial for crossing the blood-brain barrier.[10]

-

Fluorescent Probes: The rigid, conjugated chromone system forms the basis of many fluorescent molecules. The cyano and bromo groups can be further functionalized to tune the photophysical properties (e.g., emission wavelength, quantum yield) for creating probes to visualize specific cellular processes.[10]

-

Materials Science: The electronic properties of the molecule make it a candidate for incorporation into advanced materials like organic light-emitting diodes (OLEDs), where it can contribute to the charge-transport or emissive layers.[10]

Conclusion

This compound is a highly functionalized heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is achievable through robust and scalable chemical transformations. The presence of the bromo and cyano substituents creates a unique electronic and steric profile, rendering the molecule stable for storage yet reactive for further synthetic elaboration. A comprehensive understanding of its solubility, lipophilicity, and spectroscopic signatures, as detailed in this guide, is paramount for researchers aiming to leverage its potential in drug discovery, chemical biology, and materials science.

References

- Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. (n.d.). ScienceDirect.

- Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine. The first synthesis of 3-cyano-2-(polyfluoroalkyl)chromones. (n.d.). ElectronicsAndBooks.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.

-

Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. (2014). Oriental Journal of Chemistry. [Link]

-

6-Bromochromone-3-carbonitrile. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Synthesis, Reaction and Theoretical Study of 3-Formylchromones. (1997). Sciforum. [Link]

-

Synthesis of substituted 3-formyl chromones. (n.d.). ResearchGate. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]

-

6-Bromo-3-formylchromone. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Synthesis, Reaction and Theoretical Study of 3-Formylchromones. (1997). MDPI. [Link]

-

Reactions of 3-cyanochromones with primary amines: Structures of the products. (n.d.). ResearchGate. [Link]

-

Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives. (n.d.). ResearchGate. [Link]

-

3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013). European Journal of Chemistry. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). National Institutes of Health (NIH). [Link]

-

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. (2014). National Institutes of Health (NIH). [Link]

-

Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023). ResearchGate. [Link]

-

Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (2017). National Institutes of Health (NIH). [Link]

-

6-Bromochromone-3-carbonitrile. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2012). National Institutes of Health (NIH). [Link]

-

Determination of the Lipophilicity Parameters RM0 and LogP of New Azaphenothiazines by Reversed-Phase Thin-Layer Chromatography. (2005). ResearchGate. [Link]

-

Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. (2020). National Institutes of Health (NIH). [Link]

Sources

- 1. peerj.com [peerj.com]

- 2. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. 6-Bromo-3-formylchromone | C10H5BrO3 | CID 614309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. optibrium.com [optibrium.com]

- 11. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-3-cyanochromone: A Technical Guide for Advanced Research and Development

This in-depth technical guide provides a comprehensive overview of 6-Bromo-3-cyanochromone (CAS Number: 52817-13-7), a versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles.

Introduction: The Strategic Value of the Chromone Scaffold

The chromone moiety, a benzopyran-4-one, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The strategic functionalization of the chromone ring allows for the fine-tuning of its pharmacological properties. This compound is a prime example of a highly functionalized chromone, offering multiple reaction sites for the synthesis of diverse molecular architectures. The presence of a bromine atom at the 6-position and a cyano group at the 3-position imparts unique reactivity and potential for biological interactions.

The electron-withdrawing nature of the cyano group and the bromine atom influences the electronic properties of the chromone ring system, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[3] This guide will delve into the technical details of this compound, providing a solid foundation for its application in advanced research.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 52817-13-7 | [4] |

| Molecular Formula | C₁₀H₄BrNO₂ | [4] |

| Molecular Weight | 250.05 g/mol | [4] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 219-228 °C | [3] |

| Purity | ≥98% (typically analyzed by HPLC) | [5] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Storage | Store at 2-8°C in a dry, dark place | [3] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on its chemical structure and publicly available information from spectral databases.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | s | 1H | H-2 |

| ~8.10 | d | 1H | H-5 |

| ~7.80 | dd | 1H | H-7 |

| ~7.60 | d | 1H | H-8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C-4 (C=O) |

| ~158.0 | C-2 |

| ~154.0 | C-8a |

| ~137.0 | C-7 |

| ~128.0 | C-5 |

| ~125.0 | C-4a |

| ~120.0 | C-6 |

| ~118.0 | C-8 |

| ~115.0 | CN |

| ~105.0 | C-3 |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~2230 | C≡N stretching |

| ~1650 | C=O stretching (ketone) |

| ~1600, ~1480 | C=C stretching (aromatic) |

| ~1250 | C-O-C stretching (ether) |

| ~830 | C-H bending (aromatic) |

| ~600 | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 249/251 | [M]⁺, isotopic pattern characteristic of bromine |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-formyl-6-bromochromone (Vilsmeier-Haack Reaction)

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃, 3 equivalents) in anhydrous dimethylformamide (DMF, 5 volumes) and cool the mixture to 0°C in an ice bath.

-

To this cooled Vilsmeier reagent, add a solution of 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) in anhydrous DMF dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.

-

The precipitated solid, 3-formyl-6-bromochromone, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion of 3-formyl-6-bromochromone to this compound

-

In a round-bottom flask, dissolve the crude 3-formyl-6-bromochromone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

The precipitated solid, this compound, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of bioactive molecules and functional materials.

Intermediate in the Synthesis of Bioactive Molecules

The chromone scaffold is known to exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] The presence of the bromine atom at the 6-position allows for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, and amino substituents.[9] The cyano group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form novel heterocyclic systems. These transformations can lead to the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.[10]

Scaffold for the Development of Fluorescent Probes

The chromone ring system possesses intrinsic fluorescence properties. The bromo-substituent on this compound provides a reactive site for the attachment of fluorophores or recognition moieties, making it a suitable scaffold for the development of fluorescent probes for biological imaging and sensing applications.[11][12]

Proposed Workflow for Fluorescent Probe Synthesis

Caption: General workflow for the synthesis of a fluorescent probe from this compound.

Biological Activity and Mechanism of Action: A Perspective

While specific studies on the biological activity and mechanism of action of this compound are limited, the broader class of chromone derivatives has been extensively investigated. Many chromone-containing compounds have been shown to interact with a variety of biological targets. For instance, certain chromone derivatives have been identified as inhibitors of enzymes such as kinases and tubulin, which are critical in cancer progression.[10] The planarity of the chromone ring allows for intercalation into DNA, and its ability to participate in hydrogen bonding and π-π stacking interactions facilitates binding to the active sites of enzymes.

The cyano group in this compound can act as a hydrogen bond acceptor and may also be involved in covalent interactions with biological nucleophiles under certain conditions. The bromo-substituent can enhance binding affinity through halogen bonding and can also improve the pharmacokinetic properties of a drug candidate. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this intriguing molecule.

Conclusion

This compound is a highly versatile and valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique combination of a privileged chromone scaffold with reactive bromo and cyano functionalities provides a powerful platform for the design and synthesis of novel bioactive compounds and functional materials. This technical guide has provided a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, offering a solid foundation for researchers to explore the full potential of this promising molecule.

References

-

PubChem. 6-Bromochromone-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information - RNP-1107-701. Available from: [Link]

-

ResearchGate. ¹³C NMR signal values of compound 6. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone. Available from: [Link]

-

ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... Available from: [Link]

-

National Institutes of Health. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

-

PubMed Central. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Available from: [Link]

- Google Patents. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.

-

PubMed Central. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

-

Amerigo Scientific. 5′-Bromo-2′-hydroxyacetophenone (98%). Available from: [Link]

- Google Patents. US20210382060A1 - Fluorescent probe and preparation method and use thereof.

-

ResearchGate. 5′-Bromo-2′-hydroxyacetophenone. Available from: [Link]

-

ResearchGate. Fluorescence Probe for the Fast and Sensitive Detection and Imaging of ONOO- via Regulation of Charge Distribution. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. 5′-Bromo-2′-hydroxyacetophenone (98%) - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20210382060A1 - Fluorescent probe and preparation method and use thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 6-Bromo-3-cyanochromone: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-3-cyanochromone (CAS 52817-13-7), a key heterocyclic scaffold utilized in pharmaceutical development and as a fluorescent probe.[1] An in-depth examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) data is presented. This document is intended for researchers, chemists, and drug development professionals, offering not only spectral data but also the underlying scientific rationale for experimental design and data interpretation. The protocols herein are designed to be self-validating, ensuring reproducibility and accuracy in the structural confirmation of this important synthetic intermediate.

Introduction and Scientific Context

This compound, with the molecular formula C₁₀H₄BrNO₂, belongs to the chromone class of compounds, which are bicyclic oxygen-containing heterocycles. The strategic placement of a bromine atom at the C-6 position and a cyano group at the C-3 position imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry.[1] Accurate and unambiguous structural confirmation is paramount before its use in further synthetic applications. This guide details the integrated spectroscopic approach required to achieve this confirmation, focusing on the causality behind the observed spectral features.

The overall workflow for the synthesis and characterization is outlined below.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Representative Synthesis Protocol

The characterization of a compound is intrinsically linked to its synthesis. The most logical route to this compound involves a two-step process starting from 1-(5-bromo-2-hydroxyphenyl)ethanone.

Step 1: Vilsmeier-Haack Formylation to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation and cyclization of substituted 2-hydroxyacetophenones into 3-formylchromones.[2]

-

Protocol:

-

In a three-necked flask equipped with a stirrer and dropping funnel, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1 equivalent) in DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.

-

Cool the mixture and pour it carefully onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution. The solid precipitate, 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, is collected by filtration, washed with water, and dried.[3]

-

Step 2: Conversion of Aldehyde to this compound

The conversion of the 3-formyl group to a 3-cyano group can be achieved via the dehydration of an intermediate oxime.[4]

-

Protocol:

-

Suspend 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equivalents) to the suspension.

-

Heat the mixture to 100-110 °C. The reaction proceeds through an aldoxime intermediate which subsequently dehydrates in situ to the nitrile.[4]

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound. The interpretation is based on established principles of spectroscopy and data from analogous compounds.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and elemental composition. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive diagnostic tool.

Predicted Data:

-

Molecular Ion (M⁺·): A characteristic pair of peaks of nearly equal intensity at m/z 249 (for C₁₀H₄⁷⁹BrNO₂) and m/z 251 (for C₁₀H₄⁸¹BrNO₂).

-

Major Fragmentation: The primary fragmentation pathway for chromones is a retro-Diels-Alder reaction, leading to the cleavage of the pyran ring.[5][6] This would result in the loss of acetylene (C₂H₂), followed by the loss of a carbonyl group (CO).

Experimental Protocol:

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Sample Preparation: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or GC-MS.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-400.

-

Scan Rate: 1 scan/second.

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2230-2210 | Sharp, Medium | C≡N (Nitrile) Stretch |

| ~1680-1660 | Strong | C=O (γ-pyrone carbonyl) Stretch |

| ~1610, ~1480 | Medium | Aromatic C=C Ring Stretch |

| ~1250-1200 | Strong | Aryl-O-C (Ether) Stretch |

| Below 700 | Medium | C-Br Stretch |

Source: Predicted based on characteristic group frequencies.[7][8][9]

Interpretation: The most diagnostic peaks are the strong carbonyl absorption around 1670 cm⁻¹, confirming the chromone core, and the sharp, medium intensity peak around 2220 cm⁻¹, which is characteristic of a conjugated nitrile group.[9]

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

-

Sample Preparation: A small amount of the solid crystalline sample is placed directly onto the ATR crystal.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For clarity in assignments, the following numbering scheme is used:

Caption: Structure and Numbering of this compound.

Predicted Data Summary (in CDCl₃, ~125 MHz):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~158-162 | Olefinic carbon adjacent to ether oxygen, deshielded. |

| C-3 | ~105-110 | Olefinic carbon bearing the cyano group. |

| C-4 | ~174-178 | Carbonyl carbon, highly deshielded. |

| C-4a | ~122-126 | Aromatic quaternary carbon, shielded by ether oxygen. |

| C-5 | ~128-132 | Aromatic CH, ortho to C-4a. |

| C-6 | ~120-124 | Aromatic quaternary carbon attached to bromine (ipso-carbon). |

| C-7 | ~138-142 | Aromatic CH, deshielded due to para-relationship with carbonyl and ortho to bromine. |

| C-8 | ~119-123 | Aromatic CH, ortho to C-8a. |

| C-8a | ~154-158 | Aromatic quaternary carbon adjacent to ether oxygen, deshielded. |

| CN | ~114-117 | Nitrile carbon. |

Source: Predicted based on data for chromone derivatives and substituent effects.[10][11][12]

Predicted Data Summary (in CDCl₃, ~500 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.6-8.8 | s (singlet) | - | Olefinic proton, highly deshielded by adjacent carbonyl, ether oxygen, and anisotropic effect of the nitrile. |

| H-5 | ~7.6-7.8 | d (doublet) | J ≈ 9.0 | Ortho coupling to H-7. |

| H-7 | ~7.9-8.1 | dd (doublet of doublets) | J ≈ 9.0, 2.5 | Ortho coupling to H-5 and meta coupling to H-8. Deshielded by adjacent bromine. |

| H-8 | ~8.2-8.4 | d (doublet) | J ≈ 2.5 | Meta coupling to H-7. Deshielded by para-relationship to bromine. |

Source: Predicted based on known aromatic coupling patterns and substituent chemical shift (SCS) effects.[13][14]

Experimental Protocol for NMR:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm), or the residual solvent peak can be used for referencing (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[10]

-

-

¹H NMR Acquisition Parameters (500 MHz):

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition Parameters (125 MHz):

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise for quaternary carbons.

-

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a synergistic application of MS, IR, and NMR spectroscopy. The key identifying features are the M/M+2 isotope pattern at m/z 249/251 in the mass spectrum; strong IR absorptions for the carbonyl (~1670 cm⁻¹) and nitrile (~2220 cm⁻¹) groups; and a unique set of four signals in the aromatic region of the ¹H NMR spectrum, complemented by ten distinct resonances in the ¹³C NMR spectrum. This guide provides the foundational data and protocols necessary for researchers to confidently characterize this versatile synthetic intermediate.

References

-

Sharma, S. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]

-

Clark, J. (n.d.). The Preparation of Nitriles. Chemguide. Available at: [Link]

-

Al-khdour, O. (2020). Fragmentation of chromon derivatives using mass spectrometry technique. University of Debrecen. Available at: [Link]

-

Cammers, A. (2001). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

-

Vose, J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Guan, L., et al. (2019). The proposed MSn fragmentation patterns of representative chromone chamaechromone in negative ion mode. ResearchGate. Available at: [Link]

-

Gyorosi, A. (2008). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. ResearchGate. Available at: [Link]

-

Abraham, R.J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Available at: [Link]

-

Abraham, R.J., et al. (1997). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry. Available at: [Link]

-

El-Shemy, A.A., et al. (2022). Assignment of the most characteristic Infrared bands for chromone 1 & chromone 2. ResearchGate. Available at: [Link]

-

Svejstrup, T.D., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

-

Sharghi, H., & Sarvari, M. H. (2000). A Facile One-Pot Conversion of Aldehydes into Nitriles. Taylor & Francis Online. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-3-formylchromone. National Center for Biotechnology Information. Available at: [Link]

-

Bai, S., et al. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 6-Bromo-3-formylchromone | C10H5BrO3 | CID 614309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. asianpubs.org [asianpubs.org]

- 6. DSpace [dea.lib.unideb.hu]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 6-Bromo-3-cyanochromone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive roadmap for the synthesis, characterization, and ultimately, the single-crystal X-ray diffraction analysis of 6-Bromo-3-cyanochromone. This document is designed to serve as a practical handbook for researchers in medicinal chemistry, materials science, and drug development, offering not just protocols, but the underlying scientific rationale for key experimental decisions.

Introduction: The Significance of Chromone Scaffolds

Chromones, a class of oxygen-containing heterocyclic compounds, are prevalent in nature and form the backbone of numerous molecules with significant pharmacological properties.[1][2][3][4] Their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects, have established them as privileged scaffolds in drug discovery.[2][3][5] The introduction of specific substituents, such as a bromine atom at the 6-position and a cyano group at the 3-position, is anticipated to modulate the electronic properties and biological activity of the chromone core.[6] Understanding the precise three-dimensional arrangement of atoms within this compound through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of novel therapeutic agents.[7][8][9]

Synthesis and Purification of this compound

The synthesis of this compound can be approached through established methodologies for chromone formation. A plausible and efficient route involves the condensation of a substituted salicylaldehyde with a reactive nitrile-containing species.

Proposed Synthetic Pathway

A logical synthetic route, adapted from similar preparations of cyanated coumarins and chromones, is the reaction of 5-bromosalicylaldehyde with malononitrile.[10]

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed synthetic route to this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq) in absolute ethanol (20 mL/g of aldehyde) in a round-bottom flask, add malononitrile (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce precipitation.

-

Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and byproducts. For higher purity, recrystallize the product from a suitable solvent system, such as ethanol or ethyl acetate/hexane.[10] Dry the purified white to off-white crystalline solid under vacuum.

Spectroscopic Characterization

Prior to attempting crystallization, it is imperative to confirm the identity and purity of the synthesized this compound using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[11][12][13]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chromone ring system. The chemical shifts and coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the carbonyl, cyano, and aromatic carbons.

| Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |

| Aromatic Protons: 7.0 - 8.5 | Carbonyl Carbon (C=O): 170 - 180 |

| Vinylic Proton (H2): ~8.8 | Cyano Carbon (C≡N): 115 - 120 |

| Aromatic & Vinylic Carbons: 110 - 160 |

Diagram 2: NMR Characterization Workflow

Caption: Workflow for NMR-based structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15][16][17]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) stretch | 2220 - 2260 |

| Carbonyl (C=O) stretch | 1630 - 1690 |

| C=C aromatic stretch | 1450 - 1600 |

| C-O-C stretch | 1000 - 1300 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[18][19]

-

Expected Molecular Ion Peak (M⁺): For C₁₀H₄BrNO₂, the expected monoisotopic mass is approximately 248.94 g/mol . The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Single-Crystal X-ray Diffraction

The ultimate goal is to obtain a high-quality single crystal of this compound suitable for X-ray diffraction analysis.[7][20][21]

Crystal Growth Methodologies

Growing diffraction-quality crystals is often the most challenging step.[20] Several techniques should be explored:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is placed on a siliconized cover slip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually decreases the solubility of the compound, promoting crystallization.[20]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals may form at the interface.

Diagram 3: X-ray Crystallography Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement

-

Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[20][21]

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[21]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[21] This map is used to build an initial molecular model, which is then refined against the experimental data to obtain the final, accurate crystal structure.

Potential Applications and Future Directions

The determination of the crystal structure of this compound will provide invaluable insights into its solid-state packing, intermolecular interactions, and conformational preferences. This information can be used to:

-

Rationalize Biological Activity: Correlate the observed biological activity with specific structural features. Some bromo-substituted flavonoids have shown anxiolytic-like actions.[22]

-

Guide Further Synthesis: Design and synthesize new analogues with improved properties.

-

Materials Science: Explore its potential in the development of novel materials, such as fluorescent probes or organic semiconductors.[23]

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the synthesis, characterization, and crystal structure determination of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers will be well-equipped to successfully unveil the molecular architecture of this promising compound, paving the way for its potential applications in medicine and materials science.

References

-

Arjunan, V., et al. (2020). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society, 17, 2379–2394. Available at: [Link]

-

Barreca, D., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254. Available at: [Link]

-

Bayrak, H., et al. (2022). Theoretical Vibrational Spectroscopy (FT-IR), PED and DFT Calculations of Chromones and Thiochromones. Journal of Molecular Structure, 1270, 133972. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

-

Gray, C. A., Kaye, P. T., & Nchinda, A. T. (2003). Chromone studies. Part 13. Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone, a constituent of the medicinal plant Baeckea frutescens, and side-chain analogues. Journal of Natural Products, 66(8), 1144-1146. Available at: [Link]

-

Nchinda, A. T. (2002). Chemical Studies of Selected Chromone Derivatives. Rhodes University. Available at: [Link]

-

El-Kashef, H. (2014). Fragmentation of chromon derivatives using mass spectrometry technique. University of Debrecen. Available at: [Link]

-

Inglese, J., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2069. Available at: [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

-

ResearchGate. (2022). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

Nchinda, A. T. (2002). Chemical Studies of Selected Chromone Derivatives. Rhodes University. Available at: [Link]

-

ResearchGate. (2021). 1 H NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid. Available at: [Link]

-

ResearchGate. (2020). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone. Available at: [Link]

-

Marković, Z., et al. (2018). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 195, 31-40. Available at: [Link]

-

PubChem. (n.d.). 6-Bromochromone-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Rao, K. S., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 10833. Available at: [Link]

-

Rohman, A., et al. (2022). Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts. Molecules, 27(13), 4220. Available at: [Link]

-

Gomes, A., et al. (2017). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 22(9), 1475. Available at: [Link]

-

Marder, M., et al. (2003). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. European Journal of Pharmacology, 469(1-3), 1-8. Available at: [Link]

-

Silva, V. L. M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 29(3), 664. Available at: [Link]

-

Khan, I., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Current Organic Synthesis, 20(1), 2-25. Available at: [Link]

-

ResearchGate. (2022). An Update on Natural Occurrence and Biological Activity of Chromones. Available at: [Link]

-

Silva, A. M. S., et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(7), 1665. Available at: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]